4-Phosphonobenzoic acid
Overview
Description
4-Phosphonobenzoic acid is a synthetic organic molecule with the chemical formula C7H7O5P . It has a molecular weight of 202.1 .
Synthesis Analysis
The synthesis of 4-Phosphonobenzoic acid involves various methods, including the Arbuzov reaction, Michaelis-Arbuzov reaction, and phosphorylation reactions using different phosphorus reagents. A new 3D rare-earth hybrid material Eu (p-O3PC6H4COO) has been synthesized by a hydrothermal route from Eu (NO3)3·5H2O and the rigid precursor, 4-phosphonobenzoic acid .Molecular Structure Analysis
The structure of 4-Phosphonobenzoic acid has been solved by X-ray diffraction on a powder sample and is described as an inorganic network in which both carboxylic and phosphonic acid groups are linked . The 4-Phosphonobenzoic acid molecule contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 3 hydroxyl groups, and 1 phosphonate .Physical And Chemical Properties Analysis
4-Phosphonobenzoic acid has a density of 1.7±0.1 g/cm3 . Its boiling point is 489.1±47.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C . The index of refraction is 1.620 .Scientific Research Applications
Hybrid Materials Synthesis
4-Phosphonobenzoic acid has been employed in the synthesis of hybrid organic-inorganic materials, particularly involving lead (Pb) salts. These materials exhibit unique layered structures, where inorganic planes are interconnected through organic bridges. This synthesis demonstrates the potential of 4-phosphonobenzoic acid in creating materials with complex architectures (Rueff et al., 2009).
Luminescent Properties and Stability
Another application is in the development of rare-earth hybrid materials, like those involving europium (Eu) and 4-phosphonobenzoic acid. These materials are noted for their remarkable thermal stability and intriguing luminescent properties. Their structure and luminescence have been compared with related materials, highlighting 4-phosphonobenzoic acid's utility in creating stable, luminescent compounds (Rueff et al., 2009).
Surface/Interface Control and Nanomaterial Synthesis
Phosphonic acids, including 4-phosphonobenzoic acid, are increasingly used for controlling surface and interface properties in various applications. Their role in the development of organic electronic devices, photovoltaic cells, and nanostructured composite materials is significant. These acids offer versatile options in the field of nanomaterials, especially in designing molecular frameworks and functionalized materials (Guerrero et al., 2013).
Silver-based Metal-Organic Frameworks
The synthesis of novel silver-based metal-organic frameworks from 4-phosphonobenzoic acid is another key application. These frameworks demonstrate different topologies and the ability to release silver salts in water, which can be tuned by altering their structure. This application underscores the potential of 4-phosphonobenzoic acid in creating materials with specificchemical and biological properties (Rueff et al., 2015).
Agricultural and Environmental Applications
Phosphonic acids, including derivatives like 4-phosphonobenzoic acid, are used in agriculture as crop protectants, particularly against diseases caused by oomycetes. Their application in forestry and native ecosystems for pathogen management highlights their utility beyond conventional agriculture (Dann & McLeod, 2020). In environmental chemistry, phosphonates play a crucial role due to their strong interaction with surfaces, influencing their behavior in natural systems (Nowack, 2003).
Fuel Cell Applications
Phosphonated polymers, derived from compounds like 4-phosphonobenzoic acid, show promising applications in fuel cell technology. They exhibit excellent thermal, oxidative, and dimensional stability, making them suitable as polymeric electrolyte membranes in fuel cells (Liu et al., 2006).
properties
IUPAC Name |
4-phosphonobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQICHVXWFGDAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210793 | |
Record name | Benzoic acid, (p-phosphono)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phosphonobenzoic acid | |
CAS RN |
618-21-3 | |
Record name | 4-Phosphonobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, (p-phosphono)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 618-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, (p-phosphono)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phosphonobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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